molecular formula C16H14BrNO3 B5724492 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide

2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B5724492
M. Wt: 348.19 g/mol
InChI Key: QYXMPUNFBPAZLD-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a bromo-substituted benzene ring, a formyl group, and an acetamide moiety, making it a versatile intermediate for further chemical transformations.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXMPUNFBPAZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps:

  • Bromination: : Starting with 2-formylphenol, bromination at the para-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

  • Formation of the Acetamide: : The brominated phenol is then reacted with chloroacetic acid to form the corresponding chloroacetate ester.

  • Amination: : Finally, the chloroacetate ester is treated with 3-methylphenylamine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring efficient reaction conditions and purification processes. Continuous flow reactors and automated systems might be employed to enhance productivity and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The bromo group can be reduced to a hydrogen atom.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 2-(4-bromo-2-carboxyphenoxy)-N-(3-methylphenyl)acetamide

  • Reduction: : 2-(4-bromo-2-hydroxyphenoxy)-N-(3-methylphenyl)acetamide

  • Substitution: : Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: : Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-formylphenoxy)acetic acid

  • 2-(4-bromo-2-hydroxyphenoxy)acetamide

  • 2-(4-bromo-2-carboxyphenoxy)acetamide

Uniqueness

2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its presence of both bromo and formyl groups on the benzene ring, along with the acetamide moiety, makes it particularly versatile compared to similar compounds.

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